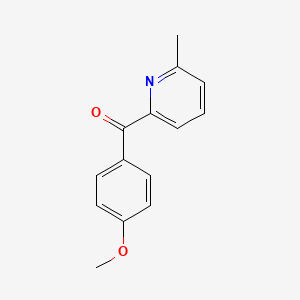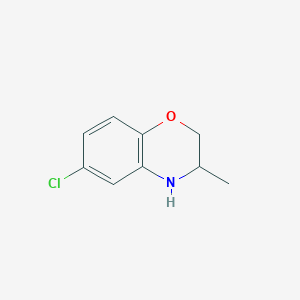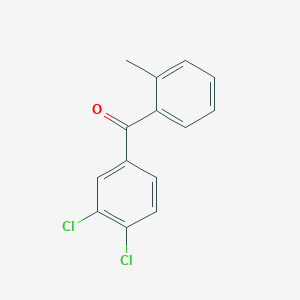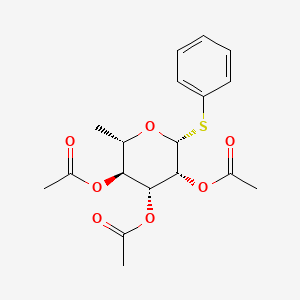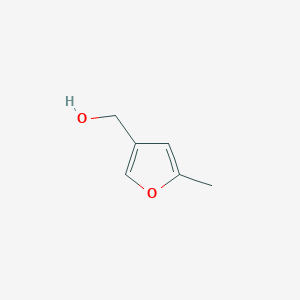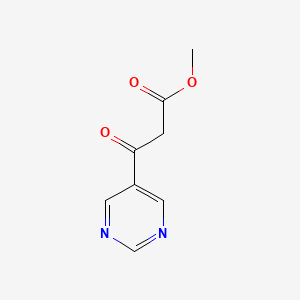
Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate
Descripción general
Descripción
“Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 .
Synthesis Analysis
The synthesis of “Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate” involves the reaction of pyrimidine-5-carboxylic acid ethyl ester with sodium methoxide in methanol and toluene at 85°C . The reaction mixture is heated for 1 hour, and then a suspension of sodium methoxide is added dropwise . The reaction mixture is heated at 85°C overnight, cooled to room temperature, and poured into a solution of glacial acetic acid and water . After stirring for 1 hour at room temperature, the mixture is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound as a mixture of tautomers .Physical And Chemical Properties Analysis
The boiling point of “Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate” is not provided in the search results .Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis Applications : Methyl 3-oxo-3-(pyrimidin-5-yl)propanoates are used in diversity-oriented synthesis, a method that generates new intermediates. These intermediates can then be converted into pyrimidine derivatives with potential biological activities. For instance, Berzosa et al. (2011) demonstrated the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which were subsequently converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, showing the synthetic utility of these compounds in creating biologically active pyrimidine derivatives (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Synthesis of Pyrimidine Derivatives from Levulinic Acid : In another study, Flores et al. (2013) highlighted the use of methyl 3-oxo-3-(pyrimidin-5-yl)propanoate derivatives in the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid. They successfully synthesized a variety of pyrimidine and pyrimidine-like derivatives, which included the use of 3-(trihalomethylatedpyrimidinyl)propanoate (Flores, Malavolta, Souto, Goularte, Flores, & Piovesan, 2013).
Structural and UV Studies in Uracil Derivatives : Yao et al. (2013) utilized methyl 3-oxo-3-(pyrimidin-5-yl)propanoate in the synthesis and characterization of uracil derivatives. They conducted comprehensive structural analyses and UV studies of these compounds, which contributed to a better understanding of their properties and potential applications in molecular biology (Yao, Yi, Zhou, & Xiong, 2013).
Antagonists for Osteoporosis Treatment : Coleman et al. (2004) identified compounds related to methyl 3-oxo-3-(pyrimidin-5-yl)propanoate as potent and selective antagonists of the αvβ3 receptor. These compounds, including methylpyrimidin-5-yl derivatives, showed potential for clinical development for the treatment of osteoporosis, demonstrating the therapeutic relevance of these compounds (Coleman et al., 2004).
Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, including those derived from methyl 3-oxo-3-(pyrimidin-5-yl)propanoate. These compounds were evaluated for their insecticidal and antibacterial potential, indicating their use in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
methyl 3-oxo-3-pyrimidin-5-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)2-7(11)6-3-9-5-10-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYDMXDJXUEFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


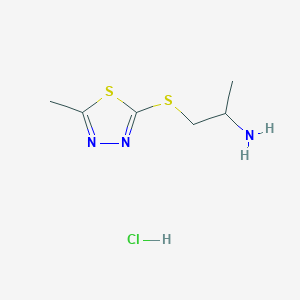
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
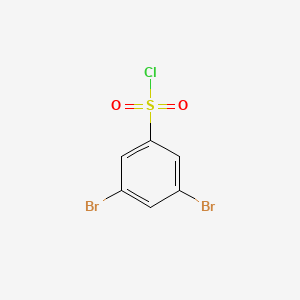
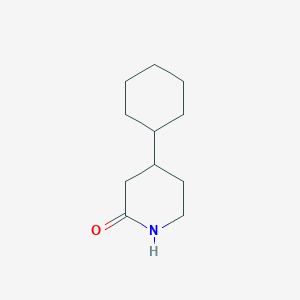
![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
